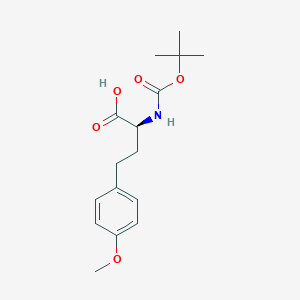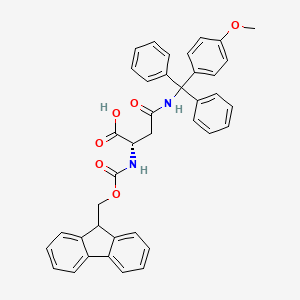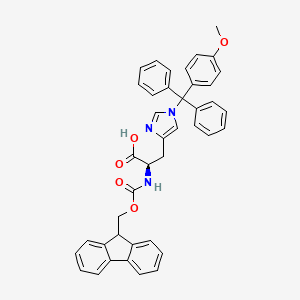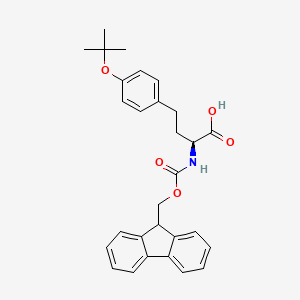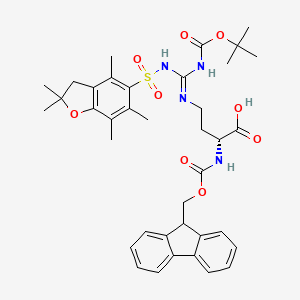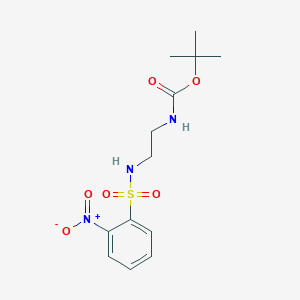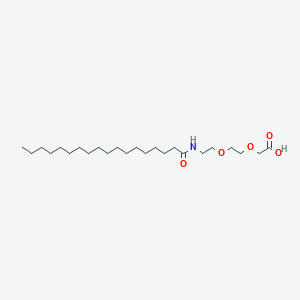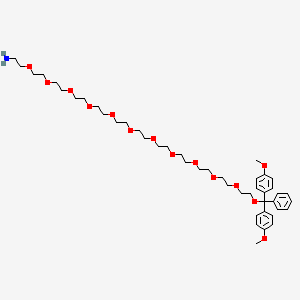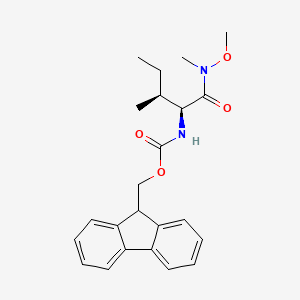
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-isoleucine amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl) amino acids typically involves the reaction of free amino acids with 9-fluorenylmethylchloroformate . This reaction leads to the formation of small amounts of Fmoc-dipeptide, which are difficult to eliminate by crystallization . An alternative way to prepare Fmoc-amino-acids involves reacting the Fmoc-chloride first with sodium azide and then with the free amino acid, which eliminates this side reaction .Aplicaciones Científicas De Investigación
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-isoleucine amideMe is used in the scientific research field for a variety of applications. It is often used in peptide synthesis, as it is a stable and reactive building block for peptide chains. It is also used in bioconjugation reactions, as it can be used to link biomolecules to other molecules. In addition, it is used in drug discovery, as it can be used to link drugs to other molecules. Finally, it is used in the study of protein structure, as it can be used to link proteins to other molecules.
Mecanismo De Acción
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-isoleucine amideMe is a reactive molecule and can be used in a variety of reactions. In peptide synthesis, it can be used to link amino acids together to form a peptide chain. In bioconjugation reactions, it can be used to link biomolecules to other molecules. In drug discovery, it can be used to link drugs to other molecules. Finally, in the study of protein structure, it can be used to link proteins to other molecules.
Biochemical and Physiological Effects
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-isoleucine amideMe has no known biochemical or physiological effects. As it is a small molecule, it is not expected to interact with proteins or other macromolecules in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-isoleucine amideMe in lab experiments is its stability and reactivity. It is a water-soluble molecule, so it can be used in a variety of reactions without the need for additional solvents. It is also a reactive molecule, so it can be used in a variety of reactions, including peptide synthesis and bioconjugation reactions. The main limitation of using N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-isoleucine amideMe in lab experiments is its cost. It is a relatively expensive molecule, so it may not be suitable for large-scale experiments.
Direcciones Futuras
The future of N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-isoleucine amideMe is promising. It is a versatile molecule that can be used in a variety of applications. It is currently being used in peptide synthesis, bioconjugation reactions, drug discovery, and the study of protein structure. In the future, it is likely to be used in more applications, such as in the development of novel drugs and the study of enzyme structure and function. Additionally, it may be used in the development of novel materials and nanomaterials. Finally, it may be used in the development of novel diagnostic tools and imaging agents.
Métodos De Síntesis
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-isoleucine amideMe is synthesized by a two-step process. First, the 9-fluorenylmethyloxycarbonyl (FMOC) group is attached to the amino acid isoleucine. This is done by reacting the FMOC group with an activated form of isoleucine, such as isoleucine-O-benzyl ester or isoleucine-O-t-butyl ester. The second step involves the N-methylation of the N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-isoleucine amideMe molecule using a methylating agent such as dimethylsulfate or methyl iodide.
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S,3S)-1-[methoxy(methyl)amino]-3-methyl-1-oxopentan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-5-15(2)21(22(26)25(3)28-4)24-23(27)29-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,15,20-21H,5,14H2,1-4H3,(H,24,27)/t15-,21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPLSXHJKGMSGG-BTYIYWSLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N(C)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N(C)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




